molecular formula C5H8BrHgNO B14715022 Bromo-(3-cyano-2-methoxypropyl)mercury CAS No. 6935-34-8

Bromo-(3-cyano-2-methoxypropyl)mercury

Katalognummer: B14715022
CAS-Nummer: 6935-34-8
Molekulargewicht: 378.62 g/mol
InChI-Schlüssel: LBAOLMFWNWKPQR-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bromo-(3-cyano-2-methoxypropyl)mercury: is an organomercury compound with the chemical formula C5H8BrHgNO. This compound is known for its unique structure, which includes a bromine atom, a cyano group, and a methoxypropyl group attached to a mercury atom. Organomercury compounds are of significant interest due to their applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bromo-(3-cyano-2-methoxypropyl)mercury typically involves the reaction of mercury(II) bromide with 3-cyano-2-methoxypropyl bromide. The reaction is carried out in an organic solvent, such as dichloromethane, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete reaction, and the product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial processes may also involve the use of automated reactors and continuous flow systems to enhance efficiency and safety .

Analyse Chemischer Reaktionen

Types of Reactions

Bromo-(3-cyano-2-methoxypropyl)mercury undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while substitution reactions can produce a variety of organomercury derivatives .

Wissenschaftliche Forschungsanwendungen

Bromo-(3-cyano-2-methoxypropyl)mercury has several scientific research applications:

Wirkmechanismus

The mechanism of action of bromo-(3-cyano-2-methoxypropyl)mercury involves its interaction with various molecular targets. The mercury atom can form strong bonds with sulfur-containing biomolecules, such as proteins and enzymes, leading to inhibition or modification of their activity. The compound’s unique structure allows it to interact with specific pathways, making it a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bromo-(3-cyano-2-methoxypropyl)mercury is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a bromine atom, cyano group, and methoxypropyl group attached to mercury sets it apart from other organomercury compounds .

Eigenschaften

CAS-Nummer

6935-34-8

Molekularformel

C5H8BrHgNO

Molekulargewicht

378.62 g/mol

IUPAC-Name

bromo-(3-cyano-2-methoxypropyl)mercury

InChI

InChI=1S/C5H8NO.BrH.Hg/c1-5(7-2)3-4-6;;/h5H,1,3H2,2H3;1H;/q;;+1/p-1

InChI-Schlüssel

LBAOLMFWNWKPQR-UHFFFAOYSA-M

Kanonische SMILES

COC(CC#N)C[Hg]Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.